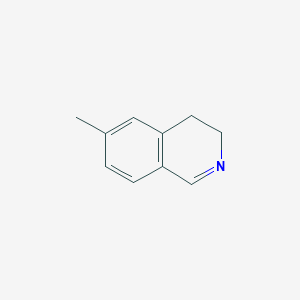![molecular formula C6H3N3O2 B11923710 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione CAS No. 56606-38-3](/img/structure/B11923710.png)
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the use of microwave-assisted synthesis, which has been shown to be a robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors and anticancer agents. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression.
Materials Science: The unique structural properties of the compound make it a candidate for use in organic electronics and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the modulation of necroptosis pathways . The compound’s ability to interact with molecular targets such as kinases and receptors underlies its potential therapeutic effects.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and has been studied for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one:
Uniqueness: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is unique due to its specific ring fusion and the resulting electronic properties. Its derivatives have shown distinct biological activities, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
56606-38-3 |
|---|---|
Molecular Formula |
C6H3N3O2 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
pyrrolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11) |
InChI Key |
BSXBDKGWSQDPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)


![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)



![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)



